![molecular formula C9H8N2O3 B14164219 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 81214-69-9](/img/structure/B14164219.png)
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[3,4-b]pyridine family, which is known for its diverse biological and medicinal importance. The structure of this compound includes a pyridine ring fused with a pyrrole ring, and it has a hydroxyethyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can be achieved through various methods. One common approach involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can produce a dihydropyridine derivative.
科学的研究の応用
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound has a benzyl group instead of a hydroxyethyl group and exhibits different biological activities.
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This compound lacks the hydroxyethyl group and has different chemical properties.
Uniqueness
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for additional functionalization and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
81214-69-9 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.17 g/mol |
IUPAC名 |
6-(2-hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C9H8N2O3/c12-5-4-11-8(13)6-2-1-3-10-7(6)9(11)14/h1-3,12H,4-5H2 |
InChIキー |
UGSDQCQTTAZAQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)N(C2=O)CCO)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
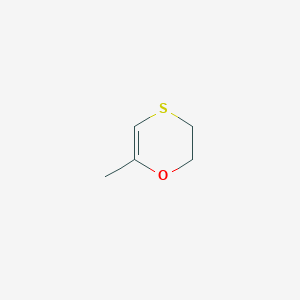
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
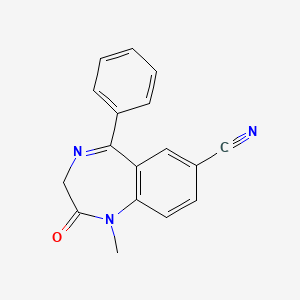
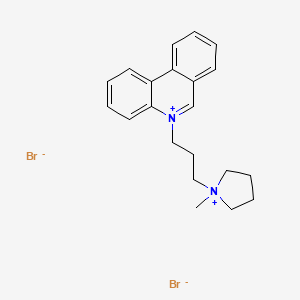
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
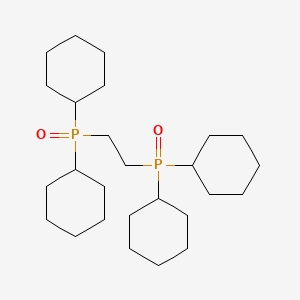

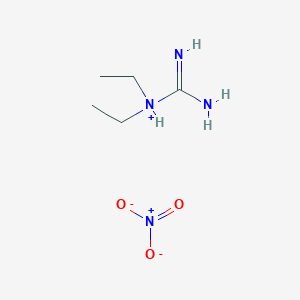
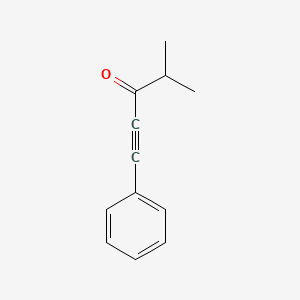

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
